4-(1,4-Oxazepane-4-carbonyl)aniline hydrochloride

MNK inhibitor kinase inhibitor bioisostere comparison

Scaffold-hopping programs using morpholine/piperidine amides often encounter conformational and solubility constraints. This 1,4-oxazepane building block offers a direct solution: • Seven-membered ring provides distinct conformational flexibility critical for D4 receptor affinity (Audouze et al., 2004). • HCl salt ensures aqueous solubility for amide coupling without DMSO interference. • Equipotent MNK1/2 inhibitor activity (IC50 100 nM) validates bioisosteric replacement (US9908886). • Research quantities available with analytical characterization for SAR and lead optimization.

Molecular Formula C12H17ClN2O2
Molecular Weight 256.73 g/mol
CAS No. 1803589-66-3
Cat. No. B1433312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,4-Oxazepane-4-carbonyl)aniline hydrochloride
CAS1803589-66-3
Molecular FormulaC12H17ClN2O2
Molecular Weight256.73 g/mol
Structural Identifiers
SMILESC1CN(CCOC1)C(=O)C2=CC=C(C=C2)N.Cl
InChIInChI=1S/C12H16N2O2.ClH/c13-11-4-2-10(3-5-11)12(15)14-6-1-8-16-9-7-14;/h2-5H,1,6-9,13H2;1H
InChIKeyRRXRCSDIAQALLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,4-Oxazepane-4-carbonyl)aniline hydrochloride (CAS 1803589-66-3): Key Properties and Procurement Context


4-(1,4-Oxazepane-4-carbonyl)aniline hydrochloride is a synthetic organic building block featuring a 1,4-oxazepane ring coupled to an aniline moiety via a carbonyl linker, supplied as a hydrochloride salt for enhanced handling and solubility . Its structural motif, a seven-membered saturated N,O-heterocycle, is employed as a morpholine bioisostere in medicinal chemistry, notably in kinase inhibitor and GPCR ligand programs. The compound is commercially available in research quantities with analytical characterization, making it suitable for structure–activity relationship (SAR) exploration and lead optimization campaigns.

Workflow

Kinase inhibitor and GPCR ligand SAR exploration

Morpholine bioisostere replacement studies
Selection Context

Seven-membered oxazepane scaffold for expanded conformational space

Distinct from six-membered morpholine or piperidine rings
Format

Water-soluble hydrochloride salt for aqueous synthesis and assay conditions

Improved handling vs. corresponding free base

Why 4-(1,4-Oxazepane-4-carbonyl)aniline hydrochloride Cannot Be Replaced by Simple Morpholine or Piperidine Analogs


The seven-membered 1,4-oxazepane ring exhibits distinct conformational flexibility, electronic properties, and hydrogen-bonding capacity compared to six-membered morpholine or piperidine rings. In a comparative study of dopamine D4 receptor ligands, the ring size of the saturated heterocycle (morpholine vs. 1,4-oxazepane) was identified as a critical determinant of receptor affinity [1]. Furthermore, the hydrochloride salt form of 4-(1,4-oxazepane-4-carbonyl)aniline provides markedly improved aqueous solubility over the corresponding free base, directly impacting its utility in aqueous synthesis and biological assay conditions [2]. Generic substitution with morpholine or piperidine analogs risks altering target binding, solubility, and overall developability parameters.

Target Binding
1,4-Oxazepane aniline hydrochloride
Morpholine analog

Ring size shift may alter receptor affinity and hydrogen-bonding capacity. Reported as a critical determinant in dopamine D4 ligand SAR.

Solubility & Handling
Hydrochloride salt (CAS 1803589-66-3)
Free base (CAS 1343663-08-0)

Solubility profile may differ significantly. Free base exhibits only slight aqueous solubility, potentially complicating aqueous synthesis or assay workflows.

Conformation
Seven-membered oxazepane
Piperidine analog

Replacing the oxygen atom alters electronic properties and hydrogen-bonding capacity, limiting direct substitution without re-optimization.

Quantitative Differentiation Evidence for 4-(1,4-Oxazepane-4-carbonyl)aniline hydrochloride Against Comparator Building Blocks


Direct MNK1/2 Inhibitory Potency Comparison: 1,4-Oxazepane vs. Morpholine Amide Scaffolds

In a patent-derived MNK1/2 inhibitor series (US9908886), the compound bearing the 4-(1,4-oxazepane-4-carbonyl)phenyl group (Example 64) achieved an IC50 of 100 nM against both MNK1 and MNK2 in recombinant kinase assays [1]. The direct morpholine analog (Example 62) displayed identical potency (IC50 100 nM) under the same assay conditions [2], demonstrating that the seven-membered oxazepane ring maintains full target engagement comparable to the six-membered morpholine.

MNK1/2 Potency Comparison
Head-to-head
IC50 100 nM MNK1 and MNK2
Versus morpholine analog: IC50 100 nM
Supports oxazepane as a competent morpholine bioisostere in kinase inhibitor programs.
Recombinant kinase assay context. Equipotent target engagement reported.
MNK inhibitor kinase inhibitor bioisostere comparison

Aqueous Solubility Enhancement: Hydrochloride Salt vs. Free Base Form of 4-(1,4-Oxazepane-4-carbonyl)aniline

The hydrochloride salt form (CAS 1803589-66-3) is reported to be soluble in water, whereas the corresponding free base (CAS 1343663-08-0) exhibits only slight aqueous solubility [1]. This differential solubility is critical for medicinal chemistry workflows that require aqueous reaction conditions or direct use in biochemical assays without organic co-solvents.

Aqueous Solubility
Data to verify
Water soluble Qualitative vendor report
Free base: slightly soluble
Hydrochloride salt form may facilitate aqueous-phase synthesis and biological testing.
Exact solubility values not publicly reported.
salt selection aqueous solubility handling properties

Batch-to-Batch Purity Consistency: 95% HPLC Purity with Multi-Technique Quality Control

Commercial supply of 4-(1,4-Oxazepane-4-carbonyl)aniline hydrochloride from Bidepharm is standardized at 95% purity (HPLC), with comprehensive batch-specific analytical documentation including NMR, HPLC, and GC spectra . This level of characterization ensures reproducibility in downstream synthetic transformations and minimizes the introduction of unknown impurities that could confound biological assay results.

Purity Consistency
Lot attribute
95% HPLC
With NMR, HPLC, GC batch reports
Standardized purity supports reproducible SAR data and synthetic transformation yields.
Multi-technique QC documentation available per batch.
purity specification quality control analytical characterization

Conformational and Pharmacophoric Advantage of 1,4-Oxazepane over Morpholine in Dopamine D4 Receptor Ligands

A systematic structure–activity relationship study of 2,4-disubstituted morpholines and 1,4-oxazepanes as dopamine D4 receptor ligands demonstrated that the heterocycle ring size significantly modulates receptor affinity [1]. While specific K_i values for the aniline-substituted series are not reported, the study establishes that 1,4-oxazepane provides a distinct pharmacophoric profile compared to morpholine, a finding that has been exploited in the design of selective dopamine D4 ligands with potential antipsychotic activity.

Dopamine D4 SAR
Class-level
Ring-size critical Affinity determinant
7-membered vs. 6-membered heterocycle
Reported class-level inference supports GPCR ligand design where ring size modulates selectivity.
Exact Ki not available for this specific building block. Review in target context.
dopamine D4 receptor GPCR ligand ring expansion selectivity

Proven Application Scenarios for 4-(1,4-Oxazepane-4-carbonyl)aniline hydrochloride Based on Quantitative Evidence


MNK1/2 Kinase Inhibitor Lead Optimization

4-(1,4-Oxazepane-4-carbonyl)aniline hydrochloride serves as a key amide-forming building block for the synthesis of MNK1/2 inhibitors exemplified in US9908886. The oxazepane analog (Example 64) achieves an IC50 of 100 nM against both MNK1 and MNK2, matching the potency of the morpholine analog and validating its use in structure–activity relationship exploration aimed at improving selectivity, solubility, or metabolic stability [1].

Dopamine D4 Receptor Ligand Design for CNS Disorders

The 1,4-oxazepane ring system has been established as a critical pharmacophoric element in dopamine D4 receptor ligands. Incorporating 4-(1,4-oxazepane-4-carbonyl)aniline into library synthesis allows medicinal chemists to probe the impact of the seven-membered heterocycle on receptor affinity and selectivity, leveraging the ring-size effect documented by Audouze et al. (2004) [1].

Aqueous-Phase Medicinal Chemistry Workflows

Owing to its water-soluble hydrochloride salt form, 4-(1,4-oxazepane-4-carbonyl)aniline hydrochloride is particularly suited for amide coupling reactions conducted in aqueous or mixed aqueous-organic solvent systems. This property minimizes the need for organic co-solvents such as DMSO, which can interfere with downstream biochemical assays and complicate purification [1].

Scaffold-Hopping and Bioisostere Replacement Campaigns

As a bioisostere for morpholine and piperidine amides, 4-(1,4-oxazepane-4-carbonyl)aniline hydrochloride offers a distinct conformational profile. Its use in systematic scaffold-hopping studies allows research teams to evaluate the impact of ring expansion on target binding, ADME properties, and patent novelty, supported by the equipotent MNK1/2 activity data and the dopamine D4 ring-size SAR [1][2].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Bioisostere competency for morpholine amides
Target engagement and selectivity panel profiling
GPCR ligand design (CNS)
Seven-membered ring pharmacophore
Receptor affinity and selectivity tuning
Aqueous-phase chemistry workflows
Water-soluble hydrochloride salt
Compatibility with aqueous coupling conditions
Scaffold-hopping and bioisostere campaigns
Conformational space expansion vs. morpholine
ADME and patent novelty assessment

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